molecular formula C6H4BrNO2 B13084692 6-Bromo-3-hydroxypicolinaldehyde

6-Bromo-3-hydroxypicolinaldehyde

Cat. No.: B13084692
M. Wt: 202.01 g/mol
InChI Key: WXXYTQPPYLYQGA-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6th position is replaced by a bromine atom, and the hydrogen atom at the 3rd position is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxypicolinaldehyde typically involves the bromination of 3-hydroxypicolinaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-hydroxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 6-bromo-3-hydroxybenzoic acid.

    Reduction: Formation of 6-bromo-3-hydroxybenzyl alcohol.

    Substitution: Formation of 6-azido-3-hydroxypicolinaldehyde or 6-thio-3-hydroxypicolinaldehyde.

Scientific Research Applications

6-Bromo-3-hydroxypicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3rd position and the bromine atom at the 6th position play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 6-Chloro-3-hydroxypicolinaldehyde
  • 6-Fluoro-3-hydroxypicolinaldehyde
  • 6-Iodo-3-hydroxypicolinaldehyde

Comparison: 6-Bromo-3-hydroxypicolinaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

6-bromo-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-3,10H

InChI Key

WXXYTQPPYLYQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C=O)Br

Origin of Product

United States

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